1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride chemical structure and properties
1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, a chemical compound of interest for research and development. Due to the limited availability of public-domain data on this specific molecule, this guide combines the confirmed chemical identity with inferred scientific insights based on established principles of organic chemistry and the known properties of structurally related compounds. The guide will cover the chemical structure, proposed synthesis, and potential areas of application, while clearly delineating between established data and scientifically grounded hypotheses. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is a disubstituted urea derivative. The core of the molecule is a urea group, which is substituted on one nitrogen with a 3-aminophenyl group and on the other with a dimethylamino group. The compound is supplied as a dihydrochloride salt, indicating that the two basic nitrogen atoms—the aniline-like amino group and the dimethylamino group—are protonated.
The chemical structure of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is illustrated below:
Caption: Chemical structure of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1803607-19-3 | [1] |
| Molecular Formula | C₉H₁₆Cl₂N₄O | [1] |
| Molecular Weight | 267.15 g/mol | [1] |
| Appearance | Not specified (likely a solid) | Inferred |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in water | Inferred from dihydrochloride salt form |
| Stability | Data not available |
Proposed Synthesis Pathway
While a specific, validated synthesis protocol for 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is not publicly documented, a plausible synthetic route can be proposed based on established methods for the formation of unsymmetrical ureas. A common and effective method involves the reaction of an isocyanate with an amine.
The proposed synthesis workflow is depicted below:
Caption: Proposed multi-step synthesis workflow for the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3-Nitrophenyl isocyanate
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In a well-ventilated fume hood, a solution of 3-nitrophenylamine in an inert solvent (e.g., dry toluene) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
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A solution of a phosgene equivalent, such as triphosgene, in the same solvent is added dropwise to the stirred solution of 3-nitrophenylamine at a controlled temperature (typically 0-5 °C).
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After the addition is complete, the reaction mixture is gradually warmed to reflux and maintained at this temperature until the reaction is complete (monitored by TLC or GC).
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The solvent is removed under reduced pressure to yield crude 3-nitrophenyl isocyanate, which can be purified by distillation or used directly in the next step.
Step 2: Synthesis of 1-(3-Nitrophenyl)-3-(dimethylamino)urea
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The 3-nitrophenyl isocyanate is dissolved in a dry, inert solvent such as dichloromethane.
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A solution of 1,1-dimethylhydrazine in the same solvent is added dropwise to the isocyanate solution at a low temperature (e.g., 0 °C) with vigorous stirring.
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The reaction is typically rapid and exothermic. After the addition, the mixture is stirred at room temperature for a specified period to ensure complete reaction.
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The resulting product, 1-(3-Nitrophenyl)-3-(dimethylamino)urea, may precipitate from the solution and can be collected by filtration. If it remains in solution, the solvent is removed, and the crude product is purified by recrystallization or chromatography.
Step 3: Reduction to 1-(3-Aminophenyl)-3-(dimethylamino)urea
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The 1-(3-Nitrophenyl)-3-(dimethylamino)urea is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).
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A catalyst, such as palladium on carbon (Pd/C), is added to the solution.
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The mixture is then subjected to hydrogenation with hydrogen gas in a Parr apparatus or under a hydrogen balloon.
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Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid can be used.
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Upon completion of the reduction (monitored by the disappearance of the starting material), the catalyst is removed by filtration, and the solvent is evaporated.
Step 4: Formation of the Dihydrochloride Salt
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The crude 1-(3-Aminophenyl)-3-(dimethylamino)urea is dissolved in a suitable solvent, such as isopropanol or diethyl ether.
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A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.
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The dihydrochloride salt will precipitate out of the solution.
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The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product, 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride.
Potential Applications and Biological Activity
There is no specific information available in the scientific literature regarding the applications or biological activity of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride. However, based on its chemical structure, we can infer potential areas of interest for further research.
The presence of a substituted phenylurea moiety is a common feature in many biologically active compounds. For instance, various phenylurea derivatives are known to exhibit activity as kinase inhibitors, which are a significant class of therapeutic agents in oncology. The aminophenyl group provides a site for further chemical modification, allowing for the synthesis of a library of related compounds for screening.
The dimethylamino group can influence the compound's physicochemical properties, such as solubility and basicity, which can be crucial for its pharmacokinetic profile.
It is important to emphasize that these are hypothetical applications based on structural analogy, and any potential biological activity of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride would need to be determined through experimental investigation.
Analytical Methods
For the characterization and quality control of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, a combination of standard analytical techniques would be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the N-H, C=O, and aromatic C-H bonds.
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High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the compound.
Safety and Handling
No specific safety and toxicology data for 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride are available. As with any research chemical with unknown toxicological properties, it should be handled with care. Standard laboratory safety precautions should be followed:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust or fumes.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with water.
A comprehensive safety data sheet (SDS) should be consulted if available from the supplier.
Conclusion
1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is a chemical compound for which detailed public information is scarce. This guide has provided its confirmed chemical identity and a plausible, scientifically-grounded synthesis pathway. While its specific properties and applications remain to be elucidated through future research, its structural features suggest potential for further investigation, particularly in the context of medicinal chemistry and drug discovery. Researchers working with this compound should proceed with appropriate caution, given the lack of available safety data.
